![molecular formula C8H6F2NNaO2 B2387467 Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate CAS No. 2197057-20-6](/img/structure/B2387467.png)
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is a chemical compound with the molecular formula C8H6F2NNaO2 and a molecular weight of 209.128 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful attachment of the difluoromethyl group to the pyridine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations.
Aplicaciones Científicas De Investigación
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate can be compared with other similar compounds, such as:
Sodium 2-[6-(trifluoromethyl)pyridin-2-YL]acetate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
Sodium 2-[6-(methyl)pyridin-2-YL]acetate: The presence of a methyl group instead of a difluoromethyl group can lead to differences in chemical properties and applications. The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
sodium;2-[6-(difluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.Na/c9-8(10)6-3-1-2-5(11-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDDYJWEAVAAN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)
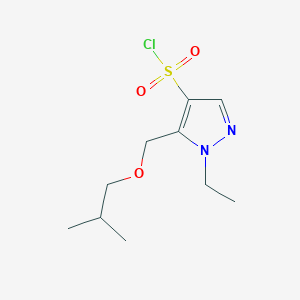
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2387390.png)
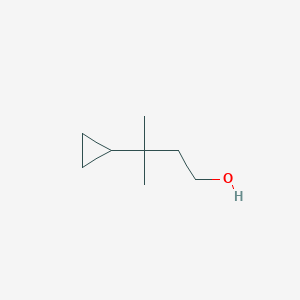
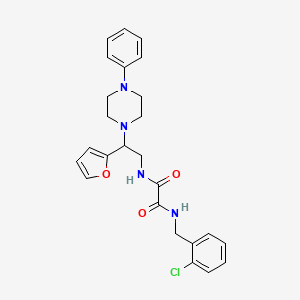
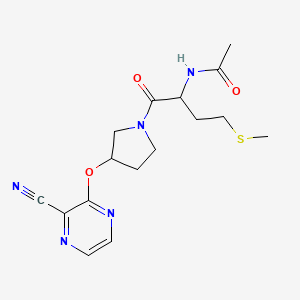
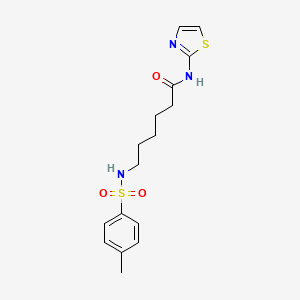
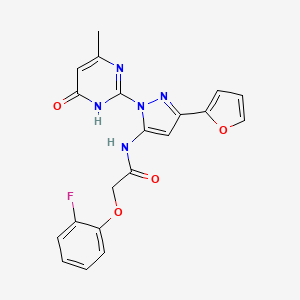
![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)
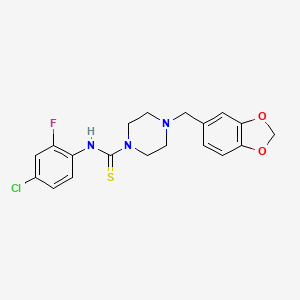
![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)
